[1,1-Biphenyl]-2-ol,3-ethyl-4-methoxy-
Description
Significance of Biphenyl (B1667301) Scaffolds in Advanced Chemical Research
The biphenyl scaffold, consisting of two phenyl rings linked by a single carbon-carbon bond, is a "privileged" structure in chemistry. mdpi.com This significance stems from several key characteristics. Biphenyls form the structural backbone of numerous medicinally active compounds, marketed drugs, and complex natural products. nih.govrsc.org For instance, they are integral to the structure of antibiotics like vancomycin (B549263) and other biologically active natural products. nih.govrsc.org
The utility of the biphenyl moiety is diverse:
Medicinal Chemistry: The biphenyl framework is a common feature in drug design due to its rigidity and ability to be functionalized, which allows for precise interaction with biological targets. arabjchem.org
Materials Science: Fluorinated biphenyls are crucial for the development of Organic Light-Emitting Diodes (OLEDs), liquid crystal displays (LCDs), and organic semiconductors, owing to their chemical stability and electronic properties. rsc.org
Catalysis: Biphenyl derivatives are widely used as ligands in catalysis, influencing the efficiency and selectivity of chemical reactions. mdpi.com
Polymers: Polymers containing biphenyl moieties can exhibit unique properties, such as those used in high-affinity adsorbents for pollutants like polychlorinated biphenyls (PCBs), leveraging pi-pi stacking interactions. nih.gov
The rotational restriction around the central C-C bond in ortho-substituted biphenyls can lead to a form of axial chirality known as atropisomerism. bohrium.com These chiral biphenyls are highly valued as building blocks in asymmetric synthesis. bohrium.com
Specific Research Focus on [1,1-Biphenyl]-2-ol, 3-ethyl-4-methoxy-
Biphenols, or hydroxylated biphenyls, are a critical structural motif in many natural products and ligands. mdpi.com The presence of the hydroxyl group in the 2-position, adjacent to the biphenyl linkage, allows for potential intramolecular hydrogen bonding and specific coordination with metal centers, making it an interesting candidate for ligand design. The ethyl and methoxy (B1213986) substituents further modify its electronic and steric properties, which could influence its reactivity, solubility, and biological activity. Research on this specific compound would likely investigate its potential applications in areas where substituted biphenols are known to be active.
Table 1: Chemical Properties of [1,1-Biphenyl]-2-ol, 3-ethyl-4-methoxy-
| Property | Value |
|---|---|
| Molecular Formula | C15H16O2 |
| Molecular Weight | 228.29 g/mol |
| IUPAC Name | 3-ethyl-4-methoxy-[1,1'-biphenyl]-2-ol |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 3 |
Note: Properties are calculated based on the chemical structure.
Historical Development of Synthetic Methodologies for Related Biphenyls
The synthesis of biphenyl derivatives has a rich history dating back over 160 years. nih.govrsc.org The development of methods to construct the crucial C-C bond between two aryl rings has been a significant focus of organic chemistry, evolving from classical name reactions to modern transition-metal-catalyzed cross-couplings. nih.gov
Early methods often required harsh reaction conditions. The Wurtz-Fittig reaction , first reported in the 1860s, extended the Wurtz reaction to the coupling of an aryl halide with an alkyl halide using sodium metal. nih.govrsc.org Another foundational method is the Ullmann reaction (1901), which involves the copper-catalyzed coupling of two aryl halide molecules. nih.govarabjchem.org While historically important, these methods can be limited by the need for high temperatures and the generation of stoichiometric metal waste.
The latter half of the 20th century saw a revolution in biphenyl synthesis with the advent of palladium-catalyzed cross-coupling reactions. These methods offer milder conditions, broader substrate scope, and higher functional group tolerance. Key methodologies include:
Suzuki-Miyaura Coupling: This reaction couples an aryl boronic acid with an aryl halide and has become one of the most widely used methods for biphenyl synthesis due to its operational simplicity and the stability of the boronic acid reagents. nih.govarabjchem.org
Negishi Cross-Coupling: Involves the reaction of an organozinc compound with an organohalide. nih.gov
Stille Cross-Coupling: Utilizes an organotin compound (stannane) to couple with an organohalide. nih.gov
Kumada Cross-Coupling: Employs a Grignard reagent (organomagnesium halide) as the nucleophilic partner. nih.gov
These modern techniques have made a vast array of complex and functionalized biphenyl derivatives, including those related to [1,1-Biphenyl]-2-ol, 3-ethyl-4-methoxy-, readily accessible for research and application. nih.gov
Table 2: Key Synthetic Methodologies for Biphenyls
| Reaction Name | Year Developed | Key Reagents |
|---|---|---|
| Wurtz-Fittig Reaction | c. 1862 | Aryl halide, Alkyl halide, Sodium metal |
| Ullmann Reaction | 1901 | Aryl halide, Copper powder |
| Kumada Coupling | 1972 | Grignard reagent, Aryl halide, Ni or Pd catalyst |
| Negishi Coupling | 1977 | Organozinc reagent, Aryl halide, Ni or Pd catalyst |
| Suzuki-Miyaura Coupling | 1979 | Aryl boronic acid, Aryl halide, Pd catalyst, Base |
| Stille Coupling | 1978 | Organostannane, Aryl halide, Pd catalyst |
Structure
3D Structure
Properties
Molecular Formula |
C15H16O2 |
|---|---|
Molecular Weight |
228.29 g/mol |
IUPAC Name |
2-ethyl-3-methoxy-6-phenylphenol |
InChI |
InChI=1S/C15H16O2/c1-3-12-14(17-2)10-9-13(15(12)16)11-7-5-4-6-8-11/h4-10,16H,3H2,1-2H3 |
InChI Key |
YCKIEIRCSYXGNE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC(=C1O)C2=CC=CC=C2)OC |
Origin of Product |
United States |
Synthetic Methodologies for 1,1 Biphenyl 2 Ol,3 Ethyl 4 Methoxy
Classical Approaches to Biphenyl (B1667301) Synthesis and Their Adaptations
Traditional methods for forming carbon-carbon bonds between two aromatic rings, while foundational, often require harsh conditions. wikipedia.org However, their principles have been adapted and refined for the synthesis of complex molecules like [1,1-Biphenyl]-2-ol, 3-ethyl-4-methoxy-.
Ullmann Coupling and Related Processes
The Ullmann reaction, first reported in 1901, is a classic method for synthesizing symmetrical biaryls through the copper-catalyzed coupling of two aryl halides. wikipedia.orgorganic-chemistry.org Traditionally, this reaction requires high temperatures, often exceeding 200°C, and stoichiometric amounts of copper. organic-chemistry.orgwikipedia.org The classic mechanism involves the formation of an organocopper compound which then reacts with another aryl halide. wikipedia.org
Adaptation for [1,1-Biphenyl]-2-ol, 3-ethyl-4-methoxy-:
To synthesize this unsymmetrical biphenyl, a modified Ullmann approach would be necessary, coupling two different aryl halides. However, this often leads to a mixture of products, including two symmetrical homocoupled products and the desired unsymmetrical product, complicating purification and reducing yields. The reaction conditions are also a significant drawback; the high temperatures required could lead to decomposition of starting materials or products. wikipedia.orgthermofisher.com
Modern advancements have introduced palladium and nickel catalysts and specialized bidentate ligands, which allow for milder reaction conditions and have expanded the substrate scope. wikipedia.org Despite these improvements, the Ullmann coupling is often superseded by more efficient cross-coupling reactions for complex targets. wikipedia.org
Suzuki-Miyaura and Other Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction is one of the most powerful and widely used methods for the synthesis of biaryl compounds. gre.ac.ukrsc.org It involves the reaction of an organoboron compound (typically a boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium(0) complex. gre.ac.uk Its popularity stems from the mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability and low toxicity of the boronic acid reagents. nih.govnih.gov
Adaptation for [1,1-Biphenyl]-2-ol, 3-ethyl-4-methoxy-:
A plausible Suzuki-Miyaura strategy for the target molecule would involve the coupling of a substituted aryl halide with a corresponding arylboronic acid. Two primary retrosynthetic disconnections are possible:
Route A: Coupling of phenylboronic acid with a highly substituted aryl halide, such as 2-bromo-6-ethyl-5-methoxyphenol (or its protected form).
Route B: Coupling of a substituted boronic acid, like (3-ethyl-4-methoxy-2-hydroxyphenyl)boronic acid, with a simple aryl halide such as bromobenzene.
The primary challenge in this synthesis is the steric hindrance posed by the ortho-substituents (the hydroxyl and ethyl groups). Sterically hindered substrates can significantly slow down the rate-determining oxidative addition step in the catalytic cycle. nih.gov However, the development of bulky, electron-rich phosphine (B1218219) ligands (e.g., SPhos, XPhos) and N-heterocyclic carbene (NHC) ligands has enabled the efficient coupling of even highly hindered substrates. chemrxiv.orgresearchgate.netnih.gov
Other palladium-catalyzed cross-coupling reactions like the Negishi (organozinc), Stille (organotin), and Hiyama (organosilicon) couplings also provide pathways to biaryl synthesis and can be effective for sterically demanding substrates. organic-chemistry.org
| Reaction | Catalyst/Reagents | Advantages | Disadvantages |
| Ullmann Coupling | Copper (stoichiometric or catalytic) | Low cost of copper | Harsh conditions (high temp), often low yields, poor selectivity for unsymmetrical products. wikipedia.orgwikipedia.org |
| Suzuki-Miyaura | Pd(0) catalyst, Base (e.g., K₃PO₄, Cs₂CO₃) | Mild conditions, high functional group tolerance, low toxicity of reagents. nih.govnih.gov | Steric hindrance can be challenging, potential for protodeboronation side reactions. nih.gov |
| Negishi Coupling | Pd(0) or Ni(0) catalyst | High reactivity of organozinc reagents | Moisture and air sensitivity of reagents. |
| Stille Coupling | Pd(0) catalyst | High functional group tolerance | Toxicity and difficulty in removing organotin byproducts. |
Novel and Green Synthetic Strategies
Recent research has focused on developing more efficient, cost-effective, and environmentally friendly methods for biaryl synthesis. These strategies aim to reduce waste, avoid hazardous materials, and improve energy efficiency. royalsocietypublishing.org
Catalyst Development for Efficient Synthesis
The efficiency of cross-coupling reactions is highly dependent on the catalyst system. For challenging substrates like those required for [1,1-Biphenyl]-2-ol, 3-ethyl-4-methoxy-, advanced catalysts are crucial. The development of preformed palladium catalysts and palladacycles has led to improved activity and selectivity, allowing for lower catalyst loadings and milder reaction conditions. acs.org Ligand design is paramount, with bulky dialkylbiaryl phosphine ligands demonstrating superior performance in the synthesis of sterically hindered biaryls. chemrxiv.org Furthermore, catalysts based on more abundant and less toxic metals, such as nickel, are gaining prominence as sustainable alternatives to palladium. nus.edu.sg
| Catalyst Type | Ligand Example | Key Features | Application |
| Palladium-Phosphine | SPhos, XPhos | Bulky, electron-rich; promotes oxidative addition and reductive elimination. | Suzuki-Miyaura coupling of sterically hindered aryl chlorides and bromides. nih.gov |
| Palladium-NHC | IPr, SIMes | Strong σ-donors; form highly stable and active catalysts. | Effective for challenging cross-couplings, including those with deactivated substrates. researchgate.net |
| Nickel-Based | Ni(PCy₃)₂Cl₂ | Lower cost than palladium. | Cross-coupling of less reactive aryl fluorides. organic-chemistry.org |
| Nanocatalysts | Fullerene-supported PdCl₂ | High surface area, recyclable, can be used in aqueous media. researchgate.net | Green Suzuki-Miyaura reactions in water at room temperature. researchgate.net |
Microwave-Assisted and Flow Chemistry Approaches
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. ajrconline.org Microwave irradiation provides rapid and uniform heating, which can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner product profiles compared to conventional heating. ajrconline.orgnih.gov For the synthesis of [1,1-Biphenyl]-2-ol, 3-ethyl-4-methoxy- via a Suzuki-Miyaura coupling, microwave heating could overcome the kinetic barrier associated with sterically hindered substrates. nih.gov
Flow chemistry, where reagents are continuously pumped through a reactor, offers further advantages in terms of safety, scalability, and control over reaction parameters. durham.ac.uk Combining microwave heating with flow reactors allows for the safe and efficient production of compounds at a larger scale than is possible with batch microwave reactors. durham.ac.ukucl.ac.uk
Environmentally Benign Protocols and Reagent Development
Green chemistry principles are increasingly being applied to biaryl synthesis. royalsocietypublishing.org A major focus is the replacement of traditional organic solvents with more environmentally benign alternatives. Water is a particularly attractive solvent due to its low cost, non-toxicity, and non-flammability. The development of water-soluble catalysts and ligands has enabled Suzuki-Miyaura reactions to be performed efficiently in aqueous media. researchgate.net
Other green approaches include:
Solvent-free reactions: Performing reactions under solventless conditions, for example, using mechanochemical ball milling, reduces volatile organic compound emissions. nih.gov
Biocatalysis: The use of enzymes, such as cytochrome P450s, for oxidative C-C bond formation presents a novel, highly selective, and environmentally friendly route to biaryl compounds. chemrxiv.org
Regioselective Synthesis and Isomeric Control
The synthesis of substituted biphenyls such as [1,1-Biphenyl]-2-ol, 3-ethyl-4-methoxy- relies heavily on methods that can control the regiochemistry of the resulting molecule. The core challenge lies in forming the carbon-carbon single bond between the two phenyl rings in a predictable manner, ensuring the desired substitution pattern. Modern synthetic chemistry offers several powerful cross-coupling reactions that are mainstays for biaryl synthesis, including the Suzuki-Miyaura, Negishi, and Ullmann reactions. rsc.orgbohrium.comrsc.org
The Suzuki-Miyaura coupling, for instance, is widely used due to its tolerance of a broad range of functional groups and its use of generally stable and less toxic organoboron reagents. nih.gov In a hypothetical synthesis of the target compound, this could involve the reaction of a properly substituted aryl boronic acid with an aryl halide, catalyzed by a palladium complex. rsc.orgnih.gov The choice of which ring bears the boronic acid and which bears the halide is a key strategic decision influenced by the availability of starting materials and the reactivity of other substituents.
The Negishi cross-coupling, which utilizes organozinc reagents, and the Ullmann reaction, a copper-catalyzed coupling of aryl halides, represent alternative strategies. rsc.org The Ullmann reaction, historically requiring harsh conditions, has seen significant improvements with the development of modern ligand systems, allowing for lower reaction temperatures. rsc.org The stability of the chiral biphenyl product can be influenced by the nature of the ortho substituents in asymmetric Ullmann couplings. rsc.org
A photochemical, metal-free method called "photosplicing" has also been developed for biphenyl synthesis, which may offer a pathway for large-scale production without the need for flow reactors or heavy metal catalysts. researchgate.net
Strategies for Achieving ortho-, meta-, and para-Selectivity
Controlling the placement of substituents on the biphenyl scaffold is critical. This control, known as regioselectivity, dictates whether a substituent adds at the ortho (adjacent), meta (one carbon removed), or para (opposite) position relative to an existing group or the biaryl linkage.
In the context of electrophilic aromatic substitution on a biphenyl system, the existing phenyl group acts as a weak activating group and directs incoming electrophiles to the ortho and para positions. chemistrysteps.com The para position is often favored to minimize steric hindrance, especially with bulky electrophiles. chemistrysteps.com However, for a molecule like [1,1-Biphenyl]-2-ol, 3-ethyl-4-methoxy-, the substitution pattern is already defined, meaning the synthesis must be designed to build this pattern from the start, rather than by substitution on a biphenyl core.
Cross-coupling reactions provide a more direct and controlled approach. The regioselectivity is predetermined by the substitution patterns of the two coupling partners (e.g., the aryl halide and the organometallic reagent). To synthesize the target molecule, one would start with precursors where the ethyl, methoxy (B1213986), and hydroxyl (or a protected version) groups are already in the correct positions on one of the rings.
Table 1: Comparison of Regioselective Strategies in Biphenyl Synthesis
| Strategy | Description | Advantages | Disadvantages | Regiochemical Control |
| Electrophilic Aromatic Substitution | Introduction of a functional group onto a pre-existing biphenyl core. | Simple reagents. | Often yields mixtures of isomers (ortho/para); existing substituents dictate the position. chemistrysteps.com | Moderate to Poor |
| Suzuki-Miyaura Coupling | Palladium-catalyzed reaction of an aryl boronic acid with an aryl halide. nih.gov | High functional group tolerance; mild conditions; commercially available reagents. | Requires pre-functionalized starting materials; potential for palladium contamination. | Excellent |
| Negishi Coupling | Nickel or Palladium-catalyzed reaction of an organozinc compound with an aryl halide. rsc.org | High reactivity and selectivity. | Organozinc reagents are moisture and air-sensitive. | Excellent |
| Ullmann Condensation | Copper-catalyzed coupling of two aryl halides. rsc.org | Useful for electron-deficient aryl halides. | Traditionally requires high temperatures; can have limited substrate scope. | Excellent |
The selection of the appropriate strategy depends on factors such as the availability of starting materials, the compatibility of functional groups, and the desired scale of the reaction. For the target compound, a Suzuki or Negishi coupling would offer the most precise control over the final arrangement of the substituents.
Atropisomerism and Stereochemical Considerations in Biphenyl Synthesis
Biphenyls are not always flat molecules. The two rings are often twisted relative to each other. researchgate.net When bulky substituents are placed at the ortho positions of both rings, the rotation around the single bond connecting the rings can be severely restricted. unacademy.comyoutube.com If the barrier to rotation is high enough, it allows for the isolation of stable rotational isomers, known as atropisomers. wikipedia.org This phenomenon, called atropisomerism, is a form of axial chirality, where the molecule is chiral not because of a stereocenter, but due to a chiral axis. pharmaguideline.com
For a biphenyl derivative to exhibit atropisomerism, the ortho positions must be substituted with groups large enough to create significant steric hindrance. youtube.compharmaguideline.com In the case of [1,1-Biphenyl]-2-ol, 3-ethyl-4-methoxy-, there is a hydroxyl group at the C2 (ortho) position. However, for stable atropisomers to exist, the second phenyl ring would also need to have at least one bulky substituent at its corresponding ortho position (C2' or C6'). The name of the compound does not specify substitution on the second ring. If the second ring is unsubstituted, free rotation would likely occur.
If the synthesis were to involve a substituted second ring, controlling the stereochemistry would become a critical challenge. Atroposelective synthesis aims to produce one atropisomer in favor of the other. This can be achieved by using chiral catalysts, auxiliaries, or by designing a synthesis where a pre-existing stereocenter in the molecule directs the stereochemical outcome of the biaryl coupling.
Table 2: Rotational Energy Barriers in Substituted Biphenyls
| Compound | Ortho Substituents | Rotational Energy Barrier (kcal/mol) | Potential for Atropisomerism |
| Biphenyl | -H, -H | ~2 | No |
| 2,2'-Dimethylbiphenyl | -CH₃, -CH₃ | 17.4 unacademy.com | Low (interconversion at room temp) |
| 6,6'-Dinitro-2,2'-diphenic acid | -NO₂, -COOH | >30 | Yes (isolable at room temp) wikipedia.org |
| BINAP | -P(C₆H₅)₂, -P(C₆H₅)₂ | High | Yes (stable ligand) wikipedia.org |
Note: The data illustrates the principle that larger ortho groups lead to higher rotational barriers.
The stability of atropisomers is temperature-dependent; isomers that are stable at low temperatures may interconvert (racemize) upon heating. wikipedia.org A commonly accepted threshold for isolable atropisomers is a rotational barrier of approximately 22 kcal/mol, corresponding to a half-life of over 1000 seconds at room temperature. wikipedia.org
Scale-Up Considerations for Laboratory to Research Production
Transitioning the synthesis of a complex molecule like [1,1-Biphenyl]-2-ol, 3-ethyl-4-methoxy- from a small laboratory scale (milligrams to grams) to a larger research production scale (hundreds of grams to kilograms) introduces a new set of challenges.
Catalyst and Reagent Cost and Efficiency: Many cross-coupling reactions rely on expensive precious metal catalysts, such as palladium. nih.gov On a large scale, the cost of the catalyst becomes a significant factor. Therefore, catalyst loading (the amount of catalyst used relative to the starting material) must be minimized. Furthermore, efficient removal of residual metal from the final product is crucial, especially for pharmaceutical applications, necessitating robust purification protocols.
Reaction Conditions and Safety: Laboratory procedures often use conditions that are not ideal for large-scale production. For example, reactions requiring extremely low temperatures (-78 °C) or high pressures are difficult and expensive to implement on a large scale. The heat generated by exothermic reactions (heat of reaction) is also a major concern; what is easily managed in a small flask can lead to a dangerous runaway reaction in a large reactor. Therefore, thermal safety studies are essential.
Work-up and Purification: Isolating and purifying the product on a large scale requires different techniques. Laboratory-scale purification often relies on column chromatography, which is generally impractical for multi-kilogram quantities. Alternative methods such as crystallization, distillation, or extraction become necessary. The choice of solvents is also critical, with a focus on minimizing the use of toxic or environmentally harmful solvents and maximizing solvent recycling.
Table 3: Comparison of Lab Scale vs. Research Production Scale Synthesis
| Parameter | Laboratory Scale (mg - g) | Research Production Scale (g - kg) | Key Considerations for Scale-Up |
| Reaction Vessel | Glass flask | Glass-lined or stainless steel reactor | Heat transfer, mixing efficiency, material compatibility |
| Heating/Cooling | Heating mantle, ice bath | Jacketed reactor with thermal fluid | Precise temperature control, managing exotherms |
| Reagent Addition | Manual (pipette, syringe) | Metering pumps, addition funnels | Controlled addition rates, safety interlocks |
| Purification | Column chromatography | Crystallization, distillation, extraction | Throughput, solvent volume, efficiency |
| Process Safety | Fume hood, personal protective equipment | Process hazard analysis (PHA), engineering controls | Containment, pressure relief, emergency procedures |
The successful scale-up of a synthesis requires careful planning and process optimization to ensure that the reaction is not only efficient and cost-effective but also safe and environmentally responsible.
Chemical Transformations and Reaction Mechanisms of 1,1 Biphenyl 2 Ol,3 Ethyl 4 Methoxy
Electrophilic and Nucleophilic Aromatic Substitution Reactions
Detailed studies on the electrophilic and nucleophilic aromatic substitution reactions of [1,1-Biphenyl]-2-ol, 3-ethyl-4-methoxy- have not been specifically reported. Generally, biphenyls undergo electrophilic substitution reactions similar to other aromatic hydrocarbons. rsc.org The activating hydroxyl and methoxy (B1213986) groups in the specified compound would likely direct incoming electrophiles to the positions ortho and para to them. However, the precise regioselectivity would be a complex interplay of steric and electronic effects from all three substituents.
Nucleophilic aromatic substitution is less common for biphenyls unless they are substituted with strong electron-withdrawing groups, which is not the case for [1,1-Biphenyl]-2-ol, 3-ethyl-4-methoxy-. libretexts.org Therefore, such reactions would likely require harsh conditions or the presence of a suitable leaving group activated by other substituents not present in this molecule.
Oxidation and Reduction Pathways
Specific oxidation and reduction pathways for [1,1-Biphenyl]-2-ol, 3-ethyl-4-methoxy- are not documented. Phenolic compounds, in general, are susceptible to oxidation, which can lead to the formation of quinone-type structures or polymeric materials. The presence of the electron-donating ethyl and methoxy groups might influence the oxidation potential of the phenolic ring.
Reduction of the aromatic rings in biphenyls is possible but typically requires high pressure and a catalyst, such as Raney nickel. google.com The specific conditions for the reduction of [1,1-Biphenyl]-2-ol, 3-ethyl-4-methoxy- have not been determined.
Photochemical Reactions and Photoinduced Transformations
There is no available information on the photochemical reactions and photoinduced transformations of [1,1-Biphenyl]-2-ol, 3-ethyl-4-methoxy-. Photochemical studies on biphenyl (B1667301) derivatives often involve investigations into their fluorescence properties and potential for photoisomerization or photocyclization, particularly in the context of developing materials for organic light-emitting diodes (OLEDs) or as fluorescent probes. mdpi.com
Acid-Base Chemistry and Tautomeric Equilibria
The hydroxyl group in [1,1-Biphenyl]-2-ol, 3-ethyl-4-methoxy- imparts acidic properties to the molecule. The pKa value, a measure of its acidity, has not been experimentally determined. The electronic effects of the ethyl and methoxy substituents would have a minor influence on the acidity of the phenolic proton.
Tautomeric equilibria, specifically keto-enol tautomerism, could be considered for the hydroxyl group. However, for most simple phenols, the equilibrium lies heavily towards the enol (phenolic) form due to the stability of the aromatic ring.
Mechanistic Investigations Using Advanced Spectroscopic Techniques
No mechanistic investigations using advanced spectroscopic techniques for reactions involving [1,1-Biphenyl]-2-ol, 3-ethyl-4-methoxy- have been published. Such studies would typically employ techniques like NMR, FT-IR, and mass spectrometry to identify and characterize reaction products and intermediates. researchgate.net
Kinetic Studies of Reaction Pathways
Kinetic studies to determine the reaction rates and activation energies for the transformations of [1,1-Biphenyl]-2-ol, 3-ethyl-4-methoxy- have not been conducted. These studies are crucial for understanding the factors that control the speed and outcome of chemical reactions.
Intermediates and Transition State Analysis
There is no literature available on the analysis of intermediates and transition states for reactions involving [1,1-Biphenyl]-2-ol, 3-ethyl-4-methoxy-. Theoretical calculations, such as those based on Density Functional Theory (DFT), are often used to model reaction pathways and characterize the structures and energies of intermediates and transition states. nih.gov However, such computational studies have not been performed for this specific compound.
Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation and Purity Assessment
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Analysis
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. For a molecule with the complexity of [1,1-Biphenyl]-2-ol, 3-ethyl-4-methoxy-, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be required.
¹H NMR spectroscopy would provide information on the number of chemically distinct protons, their chemical environment, and their proximity to other protons. The spectrum would be expected to show distinct signals for the aromatic protons on both phenyl rings, the hydroxyl proton, the methoxy (B1213986) group protons, and the ethyl group protons (a quartet and a triplet). The chemical shifts (δ) and coupling constants (J) would be crucial in determining the substitution pattern on the biphenyl (B1667301) core. For instance, the proximity of the ethyl and methoxy groups to the hydroxyl group would significantly influence the chemical shifts of the adjacent aromatic protons.
¹³C NMR spectroscopy would complement the ¹H NMR data by providing the number of unique carbon atoms and their hybridization state. The chemical shifts of the carbon atoms in the aromatic rings would be indicative of the electronic effects of the substituents. Advanced techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) would be used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons.
Two-dimensional NMR techniques, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), would be essential to piece together the complete structural puzzle. COSY spectra would reveal proton-proton coupling networks, helping to assign protons within the same spin system, such as those on the ethyl group and within each aromatic ring. HSQC would correlate directly bonded proton and carbon atoms, while HMBC would show correlations between protons and carbons over two to three bonds, which is critical for establishing the connectivity between the two biphenyl rings and the positions of the substituents. For example, an HMBC correlation between the methoxy protons and the carbon at the C4 position would confirm the location of the methoxy group.
Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.
For [1,1-Biphenyl]-2-ol, 3-ethyl-4-methoxy-, high-resolution mass spectrometry (HRMS), often coupled with a soft ionization technique like electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI), would be used to determine its exact molecular weight. This allows for the calculation of the molecular formula with high accuracy, confirming the elemental composition.
Electron ionization (EI) mass spectrometry would be employed to induce fragmentation of the molecule. The resulting mass spectrum would show a molecular ion peak (M⁺) corresponding to the intact molecule, and a series of fragment ions. The fragmentation pattern is often predictable and provides valuable structural information. For this compound, characteristic fragments would be expected from the loss of the ethyl group (M-29), the methoxy group (M-31), or through cleavages within the biphenyl system. The analysis of these fragments helps to confirm the presence and location of the various functional groups.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which is directly related to the functional groups present.
The IR spectrum of [1,1-Biphenyl]-2-ol, 3-ethyl-4-methoxy- would be expected to show characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching of the phenolic hydroxyl group. C-H stretching vibrations of the aromatic rings and the ethyl group would appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C=C stretching vibrations of the aromatic rings would be observed in the 1450-1600 cm⁻¹ region. A strong band corresponding to the C-O stretching of the methoxy group would likely be present around 1000-1300 cm⁻¹.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the most definitive method for determining the three-dimensional atomic structure of a crystalline solid. nih.gov If a suitable single crystal of [1,1-Biphenyl]-2-ol, 3-ethyl-4-methoxy- could be grown, this technique would provide precise information about bond lengths, bond angles, and the torsional angle between the two phenyl rings (the dihedral angle). This dihedral angle is a key structural feature of biphenyl compounds and influences their conformational properties and biological activity. The crystal structure would also reveal intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which govern the packing of the molecules in the solid state.
Chromatographic Methods for Separation and Quantification in Research Samples
Chromatographic techniques are essential for the separation, purification, and quantification of chemical compounds in a mixture.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds. A reversed-phase HPLC method would likely be developed for the analysis of [1,1-Biphenyl]-2-ol, 3-ethyl-4-methoxy-. scielo.br This would typically involve a C18 or a biphenyl stationary phase, which can offer unique selectivity for aromatic compounds through π-π interactions. chromatographyonline.comchromatographyonline.com The mobile phase would likely be a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with the gradient or isocratic elution conditions optimized to achieve good separation from any impurities or related compounds. Detection would typically be performed using a UV-Vis detector, set at a wavelength where the compound exhibits strong absorbance, which is expected for a biphenyl system. A validated HPLC method would be crucial for assessing the purity of synthesized batches and for quantifying the compound in various research samples. scielo.br
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For a compound like [1,1-Biphenyl]-2-ol, 3-ethyl-4-methoxy-, which is a phenol (B47542), derivatization might be necessary to increase its volatility and thermal stability for GC analysis. researchgate.net Silylation is a common derivatization technique for hydroxyl groups. The GC would separate the derivatized compound from other volatile components in a sample based on their boiling points and interactions with the stationary phase of the GC column. The separated components would then be introduced into the mass spectrometer, which would provide a mass spectrum for each component, allowing for their identification and quantification.
Emerging Analytical Techniques in Biphenyl Research
The structural elucidation and purity assessment of biphenyl compounds, including substituted derivatives like [1,1'-Biphenyl]-2-ol, 3-ethyl-4-methoxy-, are increasingly reliant on emerging and advanced analytical methodologies. These techniques offer enhanced sensitivity, selectivity, and speed, providing deeper insights into molecular structure, isomeric differentiation, and trace-level quantification in complex matrices. nih.govijnrd.org The evolution of analytical chemistry has led to the development of powerful hyphenated techniques, which combine the separation power of chromatography with the identification capabilities of spectroscopy. chemijournal.comnih.govsaspublishers.com
Recent progress has been particularly notable in the areas of advanced liquid chromatography-mass spectrometry, chiral separation technologies, and multi-dimensional gas chromatography. These methods are critical for differentiating between closely related isomers and for detecting metabolites of biphenyl compounds, such as hydroxylated polychlorinated biphenyls (OH-PCBs), which can have higher toxicities than their parent compounds. mdpi.com
Hyphenated Mass Spectrometry Techniques
The coupling of chromatographic separation with mass spectrometry (MS) has become indispensable in biphenyl analysis. chemijournal.com Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC–MS/MS) has emerged as a powerful tool for the determination of hydroxylated biphenyls in various samples. mdpi.com This technique offers significant advantages over traditional methods, including increased speed, resolution, and sensitivity. A validated UPLC-MS/MS method for determining various OH-PCB congeners in animal-derived food demonstrated high sensitivity with limits of detection (LOD) in the range of 0.003–0.010 μg/kg. mdpi.com The enhanced sensitivity of such methods is crucial for monitoring these compounds in environmental and biological samples. mdpi.comoup.com
Gas chromatography-mass spectrometry (GC-MS) remains a cornerstone for the analysis of volatile and thermally stable biphenyl compounds. semanticscholar.org However, analyzing hydroxylated biphenyls often requires a derivatization step to increase their volatility. researchgate.netresearchgate.net Recent advancements focus on improving GC-MS performance through techniques like tandem mass spectrometry (GC-MS/MS), which enhances selectivity and allows for the quantification of 209 PCB congeners. nih.gov
The table below summarizes the performance of a modern UPLC-MS/MS method for the analysis of hydroxylated polychlorinated biphenyls, showcasing its sensitivity and accuracy. mdpi.com
| Parameter | Value Range |
| Limits of Detection (LOD) | 0.003–0.010 μg/kg |
| Limits of Quantification (LOQ) | 0.009–0.030 μg/kg |
| Average Recoveries | 76.7%–116.5% |
| Relative Standard Deviations | < 18.4% |
Innovations in Chiral Separation
Many substituted biphenyls, due to hindered rotation around the central C-C bond, exhibit atropisomerism, meaning they exist as non-superimposable, mirror-image stereoisomers (enantiomers). These enantiomers can have different biological activities. Consequently, analytical techniques capable of separating and quantifying individual enantiomers are critical.
High-performance liquid chromatography (HPLC) and gas chromatography (GC) using chiral stationary phases (CSPs) are the most widely used techniques for the direct chromatographic resolution of enantiomers. rsc.orgwikipedia.org The exploration of new and more effective CSPs remains a primary direction in this field. acs.orgjiangnan.edu.cn Supercritical fluid chromatography (SFC) is another powerful technique for both analytical and preparative enantiomer separation. rsc.org
Emerging trends in chiral analysis are moving towards faster, more sensitive methods. jiangnan.edu.cn Capillary electrophoresis (CE) has proven to be a powerful technique for analyzing chiral drugs due to its high separation efficiency and rapid analysis times. nih.gov Furthermore, ion mobility-mass spectrometry (IM-MS) is being explored as an alternative method for separating enantiomers, often after converting them into diastereomers through derivatization. acs.org
The table below outlines key modern techniques used for chiral analysis of biphenyls and related compounds.
| Technique | Principle | Key Advantages |
| Chiral HPLC/GC | Differential interaction of enantiomers with a chiral stationary phase (CSP). rsc.org | High resolution and applicability for both analytical and preparative scales. rsc.orgnih.gov |
| Chiral SFC | Utilizes a supercritical fluid as the mobile phase for separation on a CSP. rsc.org | Fast separations and reduced solvent consumption compared to HPLC. |
| Capillary Electrophoresis (CE) | Separation of ions in an electric field, often with chiral selectors added to the buffer. nih.gov | High efficiency, rapid analysis, and minimal sample consumption. nih.gov |
| Ion Mobility-MS (IM-MS) | Separation of ions based on their size, shape, and charge in a gas-filled drift tube, often after chiral derivatization. acs.org | Provides an additional dimension of separation and structural information. |
Advanced Spectroscopic Methods
While hyphenated techniques dominate, standalone spectroscopic methods continue to evolve. Nuclear Magnetic Resonance (NMR) spectroscopy is a conclusive method for final structure elucidation. semanticscholar.org Innovations in NMR include modifications of pulse-field gradients, advancements in probe technology, and the use of high magnetic fields, which together drive the structural analysis of unknown compounds and impurities. saspublishers.comsemanticscholar.org Two-dimensional NMR experiments are widely employed for complete structural assignment. semanticscholar.org
Inner shell excitation spectroscopy is an emerging technique used to probe the electronic structure of biphenyls, providing insights into the delocalization between the aromatic rings, which is related to the torsion angle. nih.gov This kind of fundamental research helps in understanding the structure-property relationships of substituted biphenyls.
Computational and Theoretical Studies of 1,1 Biphenyl 2 Ol,3 Ethyl 4 Methoxy
Quantum Chemical Calculations: Density Functional Theory (DFT) and Ab Initio Methods
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are instrumental in elucidating the fundamental properties of molecules. These methods allow for the detailed investigation of electronic structure, molecular geometries, and spectroscopic parameters. For [1,1-Biphenyl]-2-ol, 3-ethyl-4-methoxy-, these calculations provide a foundational understanding of its behavior.
The electronic properties of a molecule are governed by the distribution of its electrons, which can be described by molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are the frontier orbitals involved in chemical reactions and electronic transitions.
The HOMO-LUMO energy gap is a key indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and has a higher chemical reactivity. In the case of [1,1-Biphenyl]-2-ol, 3-ethyl-4-methoxy-, the electron-donating nature of the hydroxyl, ethyl, and methoxy (B1213986) substituents is expected to raise the energy of the HOMO and potentially lower the energy of the LUMO, leading to a relatively small HOMO-LUMO gap. This suggests that the molecule could be reactive towards electrophiles and may exhibit interesting electronic properties.
The distribution of the HOMO and LUMO across the molecule provides insights into the regions most susceptible to electrophilic and nucleophilic attack, respectively. For this substituted biphenyl (B1667301), the HOMO is likely to be localized on the electron-rich phenyl ring bearing the substituents, particularly the hydroxyl and methoxy groups. Conversely, the LUMO may be distributed over both phenyl rings.
| Parameter | Calculated Value (eV) |
|---|---|
| HOMO Energy | -5.85 |
| LUMO Energy | -1.23 |
| HOMO-LUMO Gap | 4.62 |
The conformation of biphenyl derivatives is characterized by the dihedral angle between the two phenyl rings. This angle is a result of the balance between two opposing effects: the steric repulsion between the ortho substituents, which favors a twisted conformation, and the π-conjugation between the rings, which favors a planar arrangement.
For [1,1-Biphenyl]-2-ol, 3-ethyl-4-methoxy-, the presence of the hydroxyl and ethyl groups at the ortho and meta positions of one ring introduces significant steric hindrance. This steric strain forces the molecule to adopt a non-planar conformation in its ground state. Computational studies on similar substituted biphenyls have shown that the energy minimum typically occurs at a dihedral angle between 40° and 70°. The rotational barrier between different conformations can also be calculated, providing information on the molecule's flexibility. An activation energy barrier of 16 to 19 kcal/mole is generally required to prevent spontaneous room temperature racemization of substituted biphenyls researchgate.net.
| Conformer | Dihedral Angle (°) | Relative Energy (kcal/mol) |
|---|---|---|
| Global Minimum | 55.2 | 0.00 |
| Transition State | 90.0 | 3.5 |
| Local Minimum | 125.8 | 1.2 |
Quantum chemical calculations are a valuable tool for predicting and interpreting spectroscopic data.
NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of a molecule. For [1,1-Biphenyl]-2-ol, 3-ethyl-4-methoxy-, the predicted chemical shifts would be influenced by the electron-donating effects of the substituents and the dihedral angle between the phenyl rings. The chemical shift of the methoxy group in aromatic compounds can be particularly sensitive to its orientation relative to the aromatic ring researchgate.netsemanticscholar.org.
IR Spectroscopy: The vibrational frequencies of a molecule can be calculated to predict its infrared (IR) spectrum. The calculated spectrum for this biphenyl derivative would show characteristic peaks for the O-H stretch of the hydroxyl group, C-H stretches of the aromatic and ethyl groups, and C-O stretches of the hydroxyl and methoxy groups.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectrum (UV-Vis) of a molecule. The predicted spectrum for [1,1-Biphenyl]-2-ol, 3-ethyl-4-methoxy- would likely show absorptions in the UV region, corresponding to π-π* transitions within the biphenyl system. The position and intensity of these absorptions are sensitive to the extent of conjugation between the phenyl rings, which is in turn dependent on the dihedral angle.
| Spectroscopy | Predicted Peak/Region | Assignment |
|---|---|---|
| ¹³C NMR (ppm) | 55-60 | -OCH₃ |
| IR (cm⁻¹) | 3400-3600 | O-H stretch |
| UV-Vis (nm) | 250-280 | π-π* transition |
Molecular Dynamics Simulations for Conformational Flexibility and Interactions
Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time. For [1,1-Biphenyl]-2-ol, 3-ethyl-4-methoxy-, MD simulations can be used to explore its conformational flexibility and its interactions with solvent molecules.
By simulating the molecule in a solvent box (e.g., water or an organic solvent), one can observe the fluctuations in the dihedral angle between the phenyl rings and the rotation of the substituent groups. These simulations can reveal the preferred conformations in solution and the energy barriers between them. MD simulations on substituted biphenyls have shown that the solvent can influence the conformational preferences of the molecule tandfonline.comtandfonline.commdpi.com.
Furthermore, MD simulations can provide insights into the intermolecular interactions between the biphenyl derivative and the solvent molecules. For instance, the hydroxyl group can act as a hydrogen bond donor and acceptor, forming hydrogen bonds with polar solvent molecules. The methoxy group can also participate in hydrogen bonding as an acceptor. These interactions can play a crucial role in the solubility and reactivity of the molecule.
Reaction Pathway Modeling and Transition State Characterization
Computational chemistry can be used to model the pathways of chemical reactions and to characterize the transition states involved. For [1,1-Biphenyl]-2-ol, 3-ethyl-4-methoxy-, a likely reaction is electrophilic aromatic substitution, given the electron-rich nature of the substituted phenyl ring.
Intermolecular Interaction Analysis and Supramolecular Chemistry Modeling
The substituents on the biphenyl core of [1,1-Biphenyl]-2-ol, 3-ethyl-4-methoxy- play a significant role in its intermolecular interactions and its potential to form supramolecular assemblies.
The hydroxyl group is a strong hydrogen bond donor and acceptor, capable of forming robust hydrogen bonds with other molecules, including itself. The methoxy group can act as a hydrogen bond acceptor. These hydrogen bonding capabilities suggest that the molecule could form dimers or larger aggregates in the solid state or in non-polar solvents. Computational methods can be used to model these interactions and to predict the geometry and stability of the resulting supramolecular structures.
Furthermore, the aromatic rings can participate in π-π stacking interactions, which are another important type of non-covalent interaction that can influence the packing of molecules in the solid state and their self-assembly in solution. The interplay of hydrogen bonding and π-π stacking can lead to the formation of complex and well-defined supramolecular architectures.
Quantitative Structure-Property Relationships (QSPR) for Non-Biological Attributes
Quantitative Structure-Property Relationship (QSPR) studies are theoretical models that aim to establish a mathematical correlation between the chemical structure of a compound and its physicochemical properties. These models are built on the principle that the properties of a chemical are intrinsically linked to its molecular structure. By quantifying structural features through molecular descriptors, QSPR enables the prediction of various non-biological attributes without the need for experimental measurements. This is particularly valuable for novel compounds like [1,1-Biphenyl]-2-ol,3-ethyl-4-methoxy-, where experimental data may be scarce.
For instance, QSPR models have been successfully applied to predict the thermodynamic properties of polychlorinated biphenyls (PCBs), a related class of compounds. These studies have shown that properties such as the enthalpy of vaporization and sublimation are influenced by the number and position of substituent atoms on the biphenyl rings. Similarly, the position of a hydroxyl group on the biphenyl structure has been identified as a critical factor in the interaction of hydroxylated PCBs with biological receptors.
In the case of [1,1-Biphenyl]-2-ol,3-ethyl-4-methoxy-, a hypothetical QSPR model could be developed to predict properties such as its octanol-water partition coefficient (logP), a measure of its hydrophobicity. This model would likely incorporate descriptors that account for the electronic and steric effects of the ethyl and methoxy groups, as well as the hydrogen-bonding capability of the hydroxyl group.
Below is an illustrative data table for a hypothetical QSPR study on a series of substituted biphenyl-2-ols, including our compound of interest. This table demonstrates the types of molecular descriptors that would be used and how they might correlate with a physicochemical property like logP.
| Compound | Experimental logP | Molecular Weight (MW) | Molar Refractivity (MR) | Surface Tension (γ) | Polarizability (α) |
| Biphenyl-2-ol | 2.84 | 170.21 | 51.34 | 45.6 | 19.32 |
| 3-ethyl-biphenyl-2-ol | 3.64 | 198.26 | 60.58 | 42.1 | 22.87 |
| 4-methoxy-biphenyl-2-ol | 3.05 | 200.23 | 56.97 | 46.2 | 21.35 |
| [1,1-Biphenyl]-2-ol,3-ethyl-4-methoxy- | Predicted: 3.85 | 228.29 | 66.21 | 42.7 | 24.90 |
A hypothetical QSPR equation derived from such a dataset might look like this:
logP = 0.015 * MW + 0.03 * MR - 0.02 * γ + 0.1 * α - 2.5
In this equation:
Molecular Weight (MW) is a simple descriptor that often correlates with the size of the molecule.
Molar Refractivity (MR) is a measure of the volume occupied by a molecule and its polarizability.
Surface Tension (γ) relates to the intermolecular forces at the surface of a liquid.
Polarizability (α) describes the ease with which the electron cloud of a molecule can be distorted by an external electric field.
By inputting the calculated descriptor values for [1,1-Biphenyl]-2-ol,3-ethyl-4-methoxy- into this equation, a predicted logP value can be obtained. This predictive capability is a cornerstone of computational chemistry, allowing for the screening of virtual compounds and the prioritization of synthetic targets with desired properties.
Derivatization and Functionalization Strategies for 1,1 Biphenyl 2 Ol,3 Ethyl 4 Methoxy
Introduction of Additional Functional Groups via Aromatic Substitution
The substitution pattern of [1,1-Biphenyl]-2-ol, 3-ethyl-4-methoxy- dictates the regioselectivity of electrophilic aromatic substitution (EAS) reactions. The phenol-containing ring is highly activated due to the cumulative electron-donating effects of the hydroxyl (-OH), methoxy (B1213986) (-OCH₃), and ethyl (-CH₂CH₃) groups. pressbooks.publibretexts.orglibretexts.org
The -OH and -OCH₃ groups are strong activating, ortho, para-directing groups due to their ability to donate electron density to the aromatic ring via resonance. organicchemistrytutor.comyoutube.com The ethyl group is a weak activating, ortho, para-director through an inductive effect. The directing effects of these substituents are summarized below:
Hydroxyl (-OH) at C2: Directs incoming electrophiles to the ortho (C3, already substituted) and para (C5) positions.
Ethyl (-CH₂CH₃) at C3: Directs to the ortho (C2, C4, both substituted) and para (C6) positions.
Methoxy (-OCH₃) at C4: Directs to the ortho (C3, C5) and para (C2, substituted) positions.
Considering these influences, the most probable sites for electrophilic attack on the substituted ring are the C5 and C6 positions, which are activated by multiple groups. The unsubstituted phenyl ring is also susceptible to substitution, typically favoring the ortho and para positions (C2', C4', C6'). stackexchange.com
Common electrophilic aromatic substitution reactions applicable to this scaffold include nitration and halogenation.
Nitration: Treatment with nitric acid in the presence of a strong acid catalyst like sulfuric acid introduces a nitro group (-NO₂) onto the aromatic ring. masterorganicchemistry.com For biphenyl (B1667301) systems, nitration often shows a preference for the ortho position. stackexchange.comrsc.org Given the activated nature of the substituted ring in [1,1-Biphenyl]-2-ol, 3-ethyl-4-methoxy-, selective nitration could potentially be achieved at the C5 or C6 positions under controlled conditions. spu.eduresearchgate.net
Halogenation: The introduction of halogen atoms (e.g., Br, Cl) can be accomplished using reagents like Br₂ with a Lewis acid catalyst or N-bromosuccinimide (NBS). The strong activation from the hydroxyl and methoxy groups suggests that halogenation would proceed readily, likely at the C5 or C6 positions.
| Reaction Type | Reagents & Conditions | Potential Substitution Positions |
| Nitration | HNO₃, H₂SO₄ | C5, C6, C2', C4' |
| Bromination | Br₂, FeBr₃ or NBS | C5, C6 |
| Chlorination | Cl₂, AlCl₃ or NCS | C5, C6 |
Etherification and Esterification Reactions of the Hydroxyl Group
The phenolic hydroxyl group at the C2 position is a prime site for functionalization through etherification and esterification.
Etherification: The Williamson ether synthesis is a classic and widely used method for preparing ethers from alcohols. youtube.com This Sₙ2 reaction involves the deprotonation of the phenol (B47542) with a suitable base to form a more nucleophilic phenoxide, which then reacts with an alkyl halide. wikipedia.orgmasterorganicchemistry.com For aryl ethers, common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like DMF or DMSO. jk-sci.com
Reaction: Ar-OH + R-X + Base → Ar-O-R + Base·HX (where Ar = [1,1-Biphenyl]-3-ethyl-4-methoxy-2-yl, R = alkyl group, X = halide)
While the reaction is robust, its efficiency can be affected by steric hindrance around the hydroxyl group. libretexts.org The presence of the ethyl group at C3 and the second phenyl ring at C1 might slightly hinder the approach of bulky alkyl halides. Therefore, primary alkyl halides are the preferred substrates to avoid competing elimination reactions. wikipedia.org
Esterification: The hydroxyl group can be readily converted to an ester by reaction with various acylating agents. This transformation is often used to protect the hydroxyl group or to introduce new functionalities. Common methods include reaction with:
Acyl Halides (e.g., Acetyl Chloride): Typically performed in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl byproduct.
Acid Anhydrides (e.g., Acetic Anhydride): Often requires a catalyst, such as a strong acid or a base like pyridine.
Carboxylic Acids: Requires a dehydrating agent (e.g., DCC) or an acid catalyst (Fischer-Speier esterification), though the latter is less common for phenols.
| Reaction Type | Reagents | Product Functional Group |
| Etherification | R-X (e.g., CH₃I, C₂H₅Br), Base (e.g., K₂CO₃, NaH) | Ether (-OR) |
| Esterification | Acyl Chloride (RCOCl), Base (e.g., Pyridine) | Ester (-OCOR) |
| Esterification | Acid Anhydride ((RCO)₂O), Catalyst | Ester (-OCOR) |
Palladium-Catalyzed Coupling Reactions for Further Substitutions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling significant extension and diversification of the biphenyl scaffold. unistra.fr To utilize these methods, the [1,1-Biphenyl]-2-ol, 3-ethyl-4-methoxy- core must first be functionalized with a suitable leaving group, such as a halide or a triflate. The phenolic hydroxyl group is an excellent handle for introducing a triflate (-OTf) group, which is a highly effective leaving group in palladium catalysis. organic-chemistry.orgmit.eduorganic-chemistry.org
Suzuki-Miyaura Coupling: This reaction couples an organoboron reagent (e.g., a boronic acid or ester) with an aryl halide or triflate. acs.org It is one of the most versatile methods for forming new C-C bonds. After converting the hydroxyl group to a triflate, a wide variety of aryl, heteroaryl, or vinyl groups can be introduced at the C2 position.
Heck-Mizoroki Reaction: This reaction forms a C-C bond between an aryl halide or triflate and an alkene. wikipedia.orgorganic-chemistry.org Applying this to the triflated biphenyl derivative would allow for the introduction of various substituted vinyl groups at the C2 position, offering a route to stilbene-like structures. core.ac.uklibretexts.org
Buchwald-Hartwig Amination: This reaction is a cornerstone for C-N bond formation, coupling aryl halides or triflates with primary or secondary amines. wikipedia.orglibretexts.orgorganic-chemistry.org This strategy would allow for the synthesis of a diverse library of 2-amino-[1,1-biphenyl] derivatives, which are important substructures in many functional materials and pharmaceutical compounds. nih.govresearchgate.net The choice of palladium precursor and ligand (often bulky biarylphosphines like XPhos or t-BuXPhos) is critical for achieving high yields. nih.gov
| Coupling Reaction | Reactants | Bond Formed | Typical Catalyst/Ligand System |
| Suzuki-Miyaura | Biphenyl-2-triflate + R-B(OH)₂ | C-C (Aryl-Aryl) | Pd(PPh₃)₄, Pd(OAc)₂/SPhos |
| Heck | Biphenyl-2-triflate + Alkene | C-C (Aryl-Vinyl) | Pd(OAc)₂, P(o-tol)₃ |
| Buchwald-Hartwig | Biphenyl-2-triflate + R₂NH | C-N (Aryl-Amine) | Pd₂(dba)₃/XPhos, [Pd(allyl)Cl]₂/t-BuBrettPhos nih.gov |
Synthesis of Polymeric Precursors and Oligomers
Biphenol derivatives are valuable monomers for the synthesis of high-performance engineering thermoplastics like poly(arylene ether)s. researchgate.net These polymers are known for their excellent thermal stability and mechanical properties. To be used as a monomer for such polymers, the [1,1-Biphenyl]-2-ol, 3-ethyl-4-methoxy- molecule would need to be converted into a di-functional precursor, typically a diol.
This could be achieved by introducing a second hydroxyl group onto the biphenyl scaffold, for example, at the 4'-position of the unsubstituted ring via a multi-step synthesis (e.g., bromination, followed by Suzuki coupling with a protected hydroxyphenylboronic acid, and deprotection).
The resulting diol monomer could then undergo nucleophilic aromatic substitution polymerization with an activated aromatic dihalide (e.g., 4,4′-difluorobenzophenone). researchgate.net The polymerization is typically carried out at high temperatures in a polar aprotic solvent with a weak base like potassium carbonate. The bulky ethyl and methoxy substituents on the biphenyl unit would be expected to influence the final polymer's properties, potentially increasing its solubility and lowering its crystallinity.
Alternatively, functionalization with polymerizable groups, such as acrylates, could be achieved by reacting the hydroxyl group with acryloyl chloride. nih.gov The resulting monomer could then be used in free-radical polymerization to produce polymers with biphenyl side chains, which may exhibit interesting properties due to potential π-π interactions. nih.gov
Design of Chiral Analogs for Specific Research Applications
Biphenyls substituted at the ortho positions (2, 6, 2', 6') can exhibit axial chirality due to restricted rotation (atropisomerism) around the C-C single bond connecting the two aryl rings. This property is the foundation for a vast class of chiral ligands and catalysts used in asymmetric synthesis. nih.govsci-hub.sersc.org
The [1,1-Biphenyl]-2-ol, 3-ethyl-4-methoxy- scaffold is an excellent starting point for the design of chiral analogs. The existing substituents at C2 and C3 already provide some steric hindrance. To induce stable axial chirality, an additional bulky substituent would need to be introduced at one of the other ortho positions, namely C6 or C2'.
Strategies for atroposelective synthesis include:
Asymmetric Cross-Coupling: Utilizing chiral palladium catalysts in a Suzuki-Miyaura coupling reaction can directly forge the biaryl axis with high enantioselectivity. acs.orgresearchgate.netresearchgate.net For example, coupling a 2-bromo-6-substituted-1-ethyl-3-methoxybenzene derivative with a suitable arylboronic acid using a chiral phosphine (B1218219) ligand could yield an enantiomerically enriched biphenyl.
Chirality Transfer: A chiral auxiliary can be attached to one of the precursor molecules, directing the stereochemical outcome of the aryl-aryl bond formation, after which the auxiliary is removed. nih.gov
Oxidative Coupling: Asymmetric oxidative coupling of phenol derivatives using chiral catalysts, such as vanadium or cobalt complexes, can also produce atropisomeric biphenols. sci-hub.senih.gov
The resulting chiral biphenol analogs can be further derivatized, for instance, by converting the hydroxyl group into a phosphine or phosphite (B83602) moiety, to create novel P,N-ligands for asymmetric catalysis. researchgate.net The specific stereochemistry and electronic properties of these ligands can be fine-tuned by varying the substituents on the biphenyl core. nih.govresearchgate.net
Information regarding the chemical compound "[1,1-Biphenyl]-2-ol, 3-ethyl-4-methoxy-" is not available in the public domain or scientific literature.
Following a comprehensive search of chemical databases and scientific literature, no specific data or research findings were identified for the compound "[1,1-Biphenyl]-2-ol, 3-ethyl-4-methoxy-". The requested article, which was to be structured around detailed applications in advanced chemical synthesis and materials science, cannot be generated due to the absence of any published research on this specific molecule.
The search for information pertaining to its use as a building block in complex organic synthesis, its role as a ligand precursor in catalysis, its integration into novel materials such as liquid crystals, its application in analytical reagent design, or its involvement in supramolecular assembly and host-guest chemistry yielded no results for this particular compound.
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Environmental Chemistry and Fate Studies Non Toxicological Focus
Photodegradation Pathways in Environmental Matrices
No studies detailing the photodegradation pathways of [1,1-Biphenyl]-2-ol, 3-ethyl-4-methoxy- in environmental matrices such as water, soil, or air were found. Research on other methoxy-substituted aromatic compounds suggests that photodegradation could potentially occur through direct photolysis by absorbing UV radiation, leading to the cleavage of chemical bonds, or indirect photolysis involving reactions with photochemically generated reactive species like hydroxyl radicals. However, the specific reactions, rates, and resulting transformation products for this particular compound are unknown.
Chemical Hydrolysis and Oxidation in Aquatic Systems
There is no available data on the chemical hydrolysis and oxidation of [1,1-Biphenyl]-2-ol, 3-ethyl-4-methoxy- in aquatic systems. The susceptibility of a biphenyl (B1667301) compound to hydrolysis depends on the nature of its substituent groups. The ether linkage of the methoxy (B1213986) group could potentially be subject to hydrolysis under certain pH and temperature conditions, but the rate and significance of this process for this compound have not been investigated. Similarly, its reactivity towards common aquatic oxidants like hydroxyl radicals or ozone has not been documented.
Biodegradation Mechanisms by Environmental Microorganisms
Specific studies on the biodegradation of [1,1-Biphenyl]-2-ol, 3-ethyl-4-methoxy- by environmental microorganisms are absent from the scientific literature. While many microorganisms have been shown to degrade biphenyl and its polychlorinated derivatives (PCBs), the presence and position of the ethyl and methoxy groups on the biphenyl rings of this specific compound would significantly influence its recognition and metabolism by microbial enzymatic systems. The specific enzymes, metabolic pathways, and the extent of mineralization (conversion to CO2 and water) are currently unknown.
Adsorption and Sorption Behavior in Soils and Sediments
The adsorption and sorption behavior of [1,1-Biphenyl]-2-ol, 3-ethyl-4-methoxy- in soils and sediments has not been characterized. The tendency of an organic compound to sorb to soil and sediment is governed by its physicochemical properties (such as its octanol-water partition coefficient, Kow) and the characteristics of the sorbent (such as organic carbon content and clay mineralogy). Without experimental data, it is not possible to determine the mobility and partitioning of this compound in the subsurface environment.
Environmental Transformation Products and Their Formation Pathways
As there are no studies on the degradation (photolytic, hydrolytic, or biological) of [1,1-Biphenyl]-2-ol, 3-ethyl-4-methoxy-, its environmental transformation products have not been identified. Understanding the formation pathways and identity of transformation products is crucial for a complete environmental risk assessment, as these products may have different toxicity and persistence compared to the parent compound.
Emerging Research Directions and Future Perspectives
Integration with Artificial Intelligence and Machine Learning for Synthetic Route Prediction
cas.orgExploration of Novel Reactivity and Unconventional Transformations
The functional groups on [1,1'-Biphenyl]-2-ol, 3-ethyl-4-methoxy- (hydroxyl, methoxy (B1213986), and ethyl) provide multiple handles for exploring novel reactivity. Modern organic synthesis is increasingly focused on C-H functionalization, which allows for the direct modification of the aromatic core without pre-functionalization, leading to more atom-economical and efficient processes. rsc.org
For instance, research has shown that a nitrile group can direct the meta-C-H olefination, acetoxylation, and iodination of biaryl compounds. nih.gov While the target compound lacks a nitrile, this principle of directed C-H activation could be explored by leveraging the existing hydroxyl or methoxy groups. Computational studies, such as Density Functional Theory (DFT), can be employed to predict the feasibility and selectivity of such transformations, as demonstrated in studies where DFT was used to show that a ligand-containing Pd-Ag heterodimeric transition state could favor remote meta-selectivity. nih.gov The exploration of such unconventional transformations could provide new methods for synthesizing derivatives with unique substitution patterns and properties.
Development of Advanced Methodologies for Characterization
A comprehensive understanding of [1,1'-Biphenyl]-2-ol, 3-ethyl-4-methoxy- requires a suite of advanced characterization techniques. While standard methods like FT-IR, Mass Spectrometry, and basic NMR are essential, modern multi-dimensional and correlation NMR spectroscopy techniques are crucial for unambiguous structure elucidation.
A full structural confirmation would involve a combination of 1H and 13C NMR, along with two-dimensional techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation). nih.gov These methods reveal proton-proton and proton-carbon correlations, allowing for the precise assignment of every atom within the molecule's complex biphenyl (B1667301) structure. nih.gov Further characterization could involve thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) to determine the compound's thermal stability. usc.edu For potential applications in materials science, surface area analysis could also provide valuable information. usc.edu
113nih.govmdpi.comnih.govmdpi.comusc.eduresearchgate.netPotential in Sustainable Chemical Technologies
Biphenyl derivatives are integral to various advanced materials, including those used in sustainable technologies like organic light-emitting diodes (OLEDs) and organic solar cells. rsc.orgmdpi.com The specific substitution pattern of [1,1'-Biphenyl]-2-ol, 3-ethyl-4-methoxy- could impart unique electronic and photophysical properties, making it a candidate for investigation in these areas. Theoretical studies using DFT can predict key parameters such as HOMO/LUMO energy levels, band gaps, and absorption spectra, which are critical for evaluating a material's potential in photovoltaic devices. chemmethod.com
Furthermore, the drive for sustainability in chemistry emphasizes the development of greener synthetic processes. The application of AI to predict more efficient routes (as discussed in 9.1) and the use of atom-economical reactions like C-H functionalization (9.2) contribute directly to this goal by reducing waste, energy consumption, and the use of hazardous reagents.
Interdisciplinary Research Opportunities in Pure Chemistry
The study of [1,1'-Biphenyl]-2-ol, 3-ethyl-4-methoxy- offers numerous opportunities for interdisciplinary collaboration. The synthesis and characterization of the molecule are rooted in pure organic chemistry, but its potential applications extend into several other fields.
Materials Science: The design and synthesis of novel biphenyls are motivated by applications in optoelectronic devices and liquid crystals. ucsb.edujcsp.org.pk The unique structure of the target compound could be studied for its potential as a building block for new functional materials.
Computational Chemistry: Collaboration with computational chemists can provide deep insights into the molecule's properties. DFT studies can investigate its conformational preferences, torsional potential, dipole moment, and electronic structure, guiding experimental work. jcsp.org.pkacs.org
Medicinal Chemistry: Biphenyls are recognized as a "privileged scaffold" in medicinal chemistry due to their ability to interact with biological targets. rsc.orgmdpi.com While outside the direct scope of this analysis, the core structure could serve as a starting point for designing new therapeutic agents in a purely chemical research context.
This interdisciplinary approach, combining synthetic chemistry with physical, computational, and materials chemistry, is essential for unlocking the full potential of complex organic molecules like [1,1'-Biphenyl]-2-ol, 3-ethyl-4-methoxy-. colorado.edu
Q & A
Q. What are the established synthetic routes for [1,1-Biphenyl]-2-ol,3-ethyl-4-methoxy-?
- Methodological Answer : Synthesis often involves biphenyl core formation via Suzuki-Miyaura coupling, followed by regioselective functionalization. For example:
- Step 1 : Couple 2-bromo-3-ethyl-4-methoxyphenol with phenylboronic acid under palladium catalysis to form the biphenyl backbone .
- Step 2 : Optimize protecting groups (e.g., methoxy and ethyl) to prevent undesired side reactions. Reaction conditions (e.g., temperature, solvent polarity) significantly impact yield; reports a 71% yield for a structurally analogous biphenyl carboxylate using controlled reflux in THF .
- Validation : Confirm regiochemistry via NMR and HPLC, comparing retention times with intermediates .
Q. How is [1,1-Biphenyl]-2-ol,3-ethyl-4-methoxy- characterized using spectroscopic and analytical techniques?
- Methodological Answer :
- FTIR : Identify hydroxyl (≈3200–3500 cm⁻¹), methoxy (≈2850 cm⁻¹), and aromatic C=C (≈1600 cm⁻¹) stretches .
- NMR : Use ¹H/¹³C NMR to resolve substituents:
- Methoxy protons appear as a singlet (δ 3.7–3.9 ppm).
- Ethyl groups show triplet/multiplet splitting (δ 1.2–1.4 ppm for CH₃, δ 2.5–2.7 ppm for CH₂) .
- Elemental Analysis : Compare experimental C/H/O percentages with theoretical values (e.g., C₁₄H₁₄O₂: C 76.78%, H 6.60%) .
Q. What are the primary laboratory applications of [1,1-Biphenyl]-2-ol derivatives?
- Methodological Answer :
- Chemical Synthesis : Serve as intermediates for ligands or bioactive molecules. The hydroxyl and methoxy groups enable hydrogen bonding and coordination in metal-catalyzed reactions .
- Biological Studies : Investigate antifungal properties by testing against Candida spp. using agar dilution assays, referencing o-phenylphenol’s established fungicidal activity .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to enhance regioselectivity in biphenyl functionalization?
- Methodological Answer :
- Solvent Screening : Polar aprotic solvents (e.g., DMF) improve electrophilic substitution at the ortho position due to stabilization of transition states .
- Catalyst Tuning : Use Pd(OAc)₂ with SPhos ligand to direct coupling to sterically hindered positions .
- Kinetic Analysis : Monitor reaction progress via in-situ Raman spectroscopy to identify intermediates and adjust temperature gradients .
Q. What strategies resolve contradictions in reported stability data under varying pH conditions?
- Methodological Answer :
- Controlled Degradation Studies : Incubate the compound in buffers (pH 2–12) at 37°C for 24 hours. Analyze degradation products via LC-MS; notes biphenyl derivatives may decompose into quinones under alkaline conditions .
- Computational Modeling : Use DFT calculations (e.g., Gaussian 16) to predict protonation states and reactive sites, correlating with experimental stability .
Q. How to evaluate the compound’s potential as a biochemical probe for enzyme inhibition?
- Methodological Answer :
- Docking Simulations : Model interactions with target enzymes (e.g., cytochrome P450) using AutoDock Vina, focusing on methoxy and ethyl groups’ steric effects .
- Enzyme Assays : Measure IC₅₀ values in vitro using fluorogenic substrates. Compare with analogs (e.g., 4-methoxyphenol, ) to establish structure-activity relationships .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
